3-Chloro-4-(difluoromethyl)anisole
Description
Significance of Anisole (B1667542) Derivatives in Organic Synthesis
Anisole and its derivatives are fundamental building blocks in organic synthesis. ontosight.aixchemi.com The methoxy (B1213986) group is an electron-donating group, which increases the electron density of the benzene (B151609) ring, making it more reactive towards electrophilic aromatic substitution reactions compared to benzene. xchemi.comfiveable.me This activating nature of the methoxy group directs incoming substituents primarily to the ortho and para positions of the ring. flavorfrenzy.com
This predictable reactivity makes anisole derivatives valuable precursors in the synthesis of more complex molecules. flavorfrenzy.comalfa-chemistry.com They are widely used in the production of pharmaceuticals, fragrances, dyes, and agrochemicals. ontosight.aiflavorfrenzy.comalfa-chemistry.com For instance, anisole derivatives are key intermediates in the synthesis of certain anti-inflammatory drugs, antibiotics, and even have applications in the creation of materials like polymers and coatings. ontosight.aialfa-chemistry.comchemimpex.com The versatility of the anisole scaffold allows chemists to introduce a variety of functional groups, tailoring the molecule for specific industrial or therapeutic purposes. alfa-chemistry.com
Strategic Importance of Halogenation and Fluorination in Chemical Design
The introduction of halogen atoms, a process known as halogenation, is a critical strategy in modern medicinal chemistry and materials science. researchgate.net Halogens can profoundly alter a molecule's physical and chemical properties. For instance, the inclusion of chlorine or fluorine can enhance a compound's metabolic stability, lipophilicity (its ability to dissolve in fats), and binding affinity to biological targets. researchgate.netalfa-chemistry.com In drug design, this can lead to improved potency and better pharmacokinetic profiles. researchgate.netnih.gov
Fluorine and fluorine-containing groups, like the difluoromethyl group (–CF₂H), are of particular importance. nih.gov Fluorination can significantly impact a molecule's electronic properties, pKa, and conformation. nih.govnih.gov The difluoromethyl group is especially noteworthy as it can act as a lipophilic hydrogen bond donor, a property that allows it to mimic other important functional groups like hydroxyl (–OH) or thiol (–SH) groups. alfa-chemistry.comresearchgate.netacs.org This bioisosteric replacement can enhance a drug's interaction with its target protein, leading to greater efficacy and specificity. nih.govacs.org The growing interest in fluorinated compounds has spurred the development of new and sophisticated methods for their synthesis. nih.govresearchgate.net
Contextualizing 3-Chloro-4-(difluoromethyl)anisole within Substituted Anisoles
The presence of both a chloro and a difluoromethyl group makes this compound a potentially valuable intermediate in the synthesis of complex, highly functionalized molecules. Its structure is indicative of a building block designed for use in fields that heavily rely on the benefits of halogenation, such as the pharmaceutical and agrochemical industries. The study of similar compounds, like 3-chloro-4-fluoroanisole, highlights their utility as intermediates in the development of therapeutic agents and agricultural chemicals. chemimpex.com Therefore, this compound represents a modern example of how the principles of anisole chemistry and strategic halogenation are applied to create novel chemical entities.
Properties
Molecular Formula |
C8H7ClF2O |
|---|---|
Molecular Weight |
192.59 g/mol |
IUPAC Name |
2-chloro-1-(difluoromethyl)-4-methoxybenzene |
InChI |
InChI=1S/C8H7ClF2O/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3 |
InChI Key |
LRUAKEAZLSSOIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 4 Difluoromethyl Anisole and Analogous Structures
Precursor Synthesis and Halogenation Strategies for Anisole (B1667542) Core
The construction of the chloro-substituted anisole framework is a critical step. Methodologies often begin with a pre-functionalized anisole derivative, followed by a carefully chosen chlorination strategy to ensure the correct placement of the chlorine atom.
Electrophilic aromatic substitution is a fundamental method for introducing a chlorine atom onto the anisole ring. The methoxy (B1213986) group is an activating, ortho-para directing group, which influences the position of the incoming electrophile.
Achieving regioselectivity in the chlorination of substituted anisoles is paramount. The synthesis of 3-chloro-4-(difluoromethyl)anisole would likely start from 4-(difluoromethyl)anisole. In this precursor, the para-position is blocked by the difluoromethyl group, and the methoxy group directs chlorination to the ortho positions (2- and 6-positions) and the meta position (3- and 5-positions relative to the difluoromethyl group). The electronic properties of the difluoromethyl group, being electron-withdrawing, will deactivate the ring, but the powerful activating effect of the methoxy group still governs the substitution pattern.
Common chlorinating agents like N-Chlorosuccinimide (NCS) are frequently used. commonorganicchemistry.comcommonorganicchemistry.com NCS is a solid, making it a safer and more convenient alternative to gaseous chlorine. commonorganicchemistry.com The reaction is typically performed in a suitable solvent, and for less reactive aromatic systems, an acid catalyst may be required. commonorganicchemistry.com For activated rings like anisole derivatives, NCS can readily achieve chlorination. commonorganicchemistry.com The use of N-chlorodialkylamines in trifluoroacetic acid has been shown to be highly selective for the 4-position chlorination of anisole itself. rsc.org However, when the para-position is already substituted, as in 4-(difluoromethyl)anisole, chlorination is directed to the ortho-position relative to the methoxy group.
A proficient method for chlorinating arenes involves using NCS in an aqueous medium, which can produce chlorinated aromatic compounds in high yields (75-96%). isca.in This system is efficient and avoids the use of organic solvents. isca.in
Table 1: Examples of Reagents for Electrophilic Chlorination of Aromatic Rings
| Reagent | Abbreviation | Common Uses | Reference |
| N-Chlorosuccinimide | NCS | Chlorination of activated and deactivated aromatic rings. commonorganicchemistry.comorganic-chemistry.org | commonorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org |
| N-chlorodialkylamines | - | Highly selective 4-chlorination of anisole in acidic solution. rsc.org | rsc.org |
| Sulphuryl chloride | SO₂Cl₂ | Chlorination of aromatic compounds, often with a catalyst. google.com | google.com |
For less reactive aromatic substrates, or to enhance selectivity, catalytic systems are often employed. Lewis acids or Brønsted acids can activate the chlorinating agent, making it more electrophilic. For instance, N-halosuccinimides can be activated by trifluoromethanesulfonic acid or a mixture of boron trifluoride and water (BF₃-H₂O) to halogenate even deactivated aromatic compounds. organic-chemistry.org
Palladium-catalyzed reactions have also been developed for the regioselective C-H chlorination of arenes using NCS as the oxidant. organic-chemistry.org These methods can provide products that are complementary to those from traditional electrophilic aromatic substitution. organic-chemistry.org Furthermore, sulfur-containing catalysts have been patented for the chlorination of aromatic compounds like phenol (B47542), often in conjunction with a Lewis acid co-catalyst. google.com
Directed ortho-metalation (DoM) offers a powerful alternative for achieving high regioselectivity. wikipedia.org This strategy relies on a directing metalation group (DMG) that complexes with an organolithium reagent, typically n-butyllithium or t-butyllithium. wikipedia.orgharvard.edu This complexation increases the acidity of the protons at the ortho-position to the DMG, leading to selective deprotonation and formation of an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophilic chlorine source to install a chlorine atom specifically at the ortho-position.
The methoxy group of anisole is an effective DMG. wikipedia.orgharvard.edu The process involves the interaction of the methoxy group's oxygen atom (a Lewis base) with the lithium from the organolithium reagent (a Lewis acid). wikipedia.org The alkyllithium then deprotonates the closest ortho-position to form the 2-lithioanisole derivative. wikipedia.org Subsequent reaction with an electrophile places the substituent exclusively at this position. wikipedia.orgorganic-chemistry.org This method provides exceptional control over regiochemistry, which is often difficult to achieve through classical electrophilic substitution. wikipedia.org
Table 2: Key Steps in Directed Ortho-Metalation of Anisole
| Step | Description | Reagents | Intermediate | Reference |
| 1. Complexation & Deprotonation | The DMG (methoxy group) directs the organolithium reagent to deprotonate the ortho-position. | Anisole derivative, n-Butyllithium or t-Butyllithium | Aryllithium species | wikipedia.orgharvard.edu |
| 2. Electrophilic Quench | The aryllithium intermediate reacts with an electrophilic chlorine source. | N-chlorosuccinimide (NCS) or other Cl⁺ source | Chloro-substituted anisole derivative | wikipedia.orgorganic-chemistry.org |
Electrophilic Chlorination Approaches for Anisole Systems
Introduction of the Difluoromethyl Moiety
The difluoromethyl (CF₂H) group is a valuable substituent in medicinal and agrochemical chemistry, often serving as a bioisostere for hydroxyl or thiol groups. researchgate.net Its introduction into an aromatic ring can be achieved through various methods, with the reduction of a trifluoromethyl group being a common pathway.
A practical route to difluoromethylarenes is the selective reduction of the corresponding trifluoromethylarenes. This transformation can be challenging, but several methods have been developed.
One approach involves a base-promoted elimination from a trifluoromethyl group to generate a difluoro-p-quinomethide intermediate, which is then trapped by a nucleophile. researchgate.net A more direct method involves the formal hydrolysis of trifluoromethyl arenes. For instance, a combined Brønsted base system of lithium tert-butoxide (LiO-t-Bu) and cesium fluoride (B91410) (CsF) has been shown to effectively convert aryl-CF₃ to aryl-C(O)F, which can be a precursor to the difluoromethyl group. dntb.gov.ua
Selective defluorination can also be achieved through photoredox catalysis, which allows for the controlled removal of a single fluorine atom from a trifluoromethyl group. dntb.gov.ua
Table 3: Comparison of Reduction Methods for Ar-CF₃ to Ar-CF₂H
| Method | Reagents/Conditions | Key Features | Reference |
| Base-Promoted Elimination/Trapping | Base, Intramolecular Nucleophile | Forms a difluoro-p-quinomethide intermediate; high yields with specific substrates. | researchgate.net |
| Formal Hydrolysis | LiO-t-Bu / CsF | Converts Ar-CF₃ to an acyl fluoride intermediate. | dntb.gov.ua |
| Photoredox-Catalyzed Defluorination | Photoredox catalyst, light | Allows for controlled, selective defluorination. | dntb.gov.ua |
Direct Difluoromethylation Techniques for Aromatic Systems
The direct introduction of a difluoromethyl group onto an aromatic ring represents a highly efficient strategy for synthesizing compounds like this compound. These methods bypass the need for pre-functionalized starting materials, offering more streamlined synthetic routes. rsc.org Key techniques include:
Radical Difluoromethylation: This is a prominent method for C-H functionalization. It often involves the generation of a difluoromethyl radical (•CF2H), which then adds to the aromatic system. nih.gov The Minisci reaction, a classic example of radical addition to heteroarenes, has inspired modern approaches. nih.govrsc.org These reactions can be initiated using various methods, including the use of radical initiators or photoredox catalysis. rsc.org The regiochemical outcome can sometimes be influenced by the electronic character of the generated •CF2H radical, which has been suggested to possess nucleophilic character in some systems. nih.govnih.gov
Metal-Catalyzed Cross-Coupling: Transition metals such as palladium, copper, nickel, and iron are instrumental in facilitating the formation of C(sp²)–CF2H bonds. rsc.orgthieme-connect.de These reactions typically couple an aryl halide (e.g., aryl iodide or bromide) or an arylboronic acid with a difluoromethyl source. rsc.orgacs.org For instance, copper-mediated reactions of aryl iodides with difluoromethylating agents can proceed at room temperature, offering a mild and direct pathway to difluoromethylated arenes. acs.org Similarly, dual palladium/silver catalyst systems have been developed for the direct difluoromethylation of aryl bromides and iodides under gentle conditions. acs.org
Sandmeyer-Type Difluoromethylation: This technique provides a route to difluoromethylated arenes from (hetero)arenediazonium salts, extending the classical Sandmeyer reaction to the realm of fluorination. acs.org
Photochemical Methods: The use of light to mediate chemical reactions offers a powerful tool for direct difluoromethylation. For example, a hypervalent iodine(III) reagent carrying difluoroacetoxy ligands can undergo photolysis with blue light to achieve C-H difluoromethylation of heteroarenes. rsc.org
Utilizing Difluoromethylating Reagents in Organic Transformations
The success of direct difluoromethylation hinges on the availability and effectiveness of reagents capable of delivering the CF2H moiety. Several key reagents have been developed, each with distinct mechanisms and applications.
Zinc (Difluoromethyl)sulfinate (Zn(SO2CF2H)2, DFMS): Known as the Baran reagent, DFMS is a highly effective source of difluoromethyl radicals. nih.govenamine.net It is valued for its operational simplicity, as reactions can often be run in an open flask, and its compatibility with a wide range of functional groups. nih.govacs.org DFMS has proven effective for the difluoromethylation of various substrates, including nitrogen-containing heteroarenes and aromatic thiols. nih.gov
(Trifluoromethyl)trimethylsilane (TMSCF2H): This reagent is a versatile source for the CF2H group. It can be activated under various conditions. For example, in the presence of copper catalysts, it reacts with aryl iodides to form difluoromethylated products. rsc.orgacs.org Alternatively, it can be activated by an organic Lewis base to directly difluoromethylate aldehydes and ketones. rsc.org
Sulfone- and Sulfoximine-Based Reagents: Compounds like difluoromethyl phenyl sulfone (PhSO2CF2H) and N-tosyl-S-difluoromethyl-S-phenylsulfoximine serve as effective difluoromethylating agents. acs.org PhSO2CF2H, for example, can act as a nucleophilic difluoromethylating reagent after deprotonation. acs.org The sulfoximine-based reagent has been shown to transfer the CF2H group to S-, N-, and C-nucleophiles. acs.org
Below is a table summarizing some key difluoromethylating reagents and their typical applications in aromatic systems.
| Reagent Name | Formula | Activating System | Substrate Scope | Ref |
| Zinc (difluoromethyl)sulfinate (DFMS) | Zn(SO2CF2H)2 | Radical Initiator (e.g., t-BuOOH) | Heteroarenes, Aromatic thiols | nih.govenamine.net |
| (Trifluoromethyl)trimethylsilane | TMSCF2H | Copper Salts, Palladium Catalysts | Aryl halides | rsc.orgacs.org |
| Difluoromethyl Phenyl Sulfone | PhSO2CF2H | Base (for nucleophilic attack) | Electrophiles | acs.org |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | C14H14F2NO3S2 | Base | S-, N-, C-Nucleophiles | acs.org |
| Hypervalent Iodine(III) Reagent | I(OAc-CF2H)n | Blue Light (Photolysis) | Heteroarenes | rsc.org |
Convergent and Divergent Synthesis Strategies for this compound
Route 1 (Convergent): One fragment could be a pre-formed difluoromethylated building block, such as 1-chloro-2-(difluoromethyl)benzene. A second fragment would be a methoxy group source. A plausible final step would be the introduction of the methoxy group onto the aromatic ring, for instance, via a nucleophilic aromatic substitution if a suitable leaving group is present, or through a metal-catalyzed C-O coupling reaction.
Route 2 (Convergent): An alternative convergent route involves coupling a substituted anisole with a difluoromethyl source. For example, 3-chloro-4-iodoanisole could be subjected to a copper- or palladium-catalyzed cross-coupling reaction with a reagent like TMSCF2H to install the difluoromethyl group directly. acs.org
A divergent synthesis begins with a common intermediate that is subsequently modified to produce a library of related compounds. This strategy is efficient for exploring structure-activity relationships.
Route 1 (Divergent): The synthesis could start from 4-(difluoromethyl)anisole. This common intermediate could then undergo electrophilic aromatic substitution, such as chlorination. The directing effects of the methoxy and difluoromethyl groups would need to be carefully considered to achieve the desired 3-chloro regioisomer.
Route 2 (Divergent): A synthesis could commence with a precursor like 3-chloro-4-hydroxybenzaldehyde. The aldehyde could first be converted to the difluoromethyl group. Subsequently, the phenolic hydroxyl group would be methylated to form the final anisole ether. This approach allows for divergence, as the phenolic intermediate could be reacted with various alkylating agents to produce a range of ethers.
Optimization of Reaction Conditions and Yields in the Synthesis of Fluorinated Anisoles
The efficiency and success of synthesizing fluorinated anisoles are highly dependent on the careful optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and reagent stoichiometry. researchgate.net
Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of the metal (e.g., Pd, Cu, Ni) and the associated ligands is critical. rsc.orgthieme-connect.de Ligands can influence the catalyst's stability, solubility, and reactivity, thereby affecting the reaction yield and selectivity.
Solvent Effects: The solvent can significantly impact reaction rates and outcomes. For instance, in the synthesis of substituted anisoles via nucleophilic aromatic substitution, the use of a nonpolar aprotic solvent in conjunction with a phase-transfer catalyst can be highly effective. researchgate.net In metal-catalyzed difluoromethylations, polar aprotic solvents like DMSO or DME are often employed. acs.org
Temperature and Reaction Time: These parameters are crucial for balancing reaction rate with potential side reactions or decomposition of starting materials or products. Optimization studies often involve screening a range of temperatures to find the ideal point where the desired product is formed in high yield with minimal byproducts. researchgate.net For example, in some difluoromethylation reactions, controlling the temperature can even determine whether mono- or bis-difluoromethylation occurs. rsc.org
Reagent Stoichiometry: The molar ratio of the reactants, catalyst, and any additives (like bases or co-oxidants) must be optimized. An excess of one reagent may be required to drive the reaction to completion, but this can also lead to unwanted side reactions. researchgate.net
The following table illustrates a hypothetical optimization of a copper-mediated difluoromethylation of an aryl iodide, based on general principles found in the literature. acs.org
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Base (equiv.) | Yield (%) |
| 1 | CuI (10) | DMSO | 80 | K2CO3 (2.0) | 55 |
| 2 | CuI (10) | DMF | 80 | K2CO3 (2.0) | 48 |
| 3 | CuI (10) | DMSO | 100 | K2CO3 (2.0) | 72 |
| 4 | CuI (10) | DMSO | 60 | K2CO3 (2.0) | 35 |
| 5 | CuI (20) | DMSO | 100 | K2CO3 (2.0) | 75 |
| 6 | CuI (10) | DMSO | 100 | Cs2CO3 (2.0) | 81 |
This systematic approach to optimization is essential for developing robust, high-yielding, and scalable synthetic routes for valuable compounds like this compound.
Chemical Reactivity and Transformation of 3 Chloro 4 Difluoromethyl Anisole
Reactivity of the Aryl Halide Moiety
The chlorine atom attached to the aromatic ring is a key site for transformations, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the chloro group in 3-Chloro-4-(difluoromethyl)anisole. This type of reaction typically requires the presence of electron-withdrawing groups positioned ortho or para to the leaving group (the halide). libretexts.org The difluoromethyl (-CHF₂) group at the para position is strongly electron-withdrawing, which lowers the electron density of the aromatic ring and stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgmdpi.com This stabilization facilitates the attack of a nucleophile and the subsequent elimination of the chloride ion. libretexts.org
While many SNAr reactions are believed to proceed through a two-step addition-elimination mechanism, recent studies suggest that some may occur via a concerted mechanism, particularly with good leaving groups like chloride. nih.gov Common nucleophiles used in these reactions include alkoxides, amines, and thiols, which would lead to the formation of new ether, amine, or thioether linkages at the C-3 position of the ring. For instance, reaction with a phenoxide could yield a diaryl ether. libretexts.org The reaction's viability is enhanced by the electronic properties of the polyfluoroarene system, which make it susceptible to nucleophilic attack. mdpi.com
The aryl chloride moiety is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide. libretexts.org The chloro group of this compound can react with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligands, base, and solvent is crucial for optimizing the reaction with typically less reactive aryl chlorides. lookchem.comresearchgate.net
| Component | Examples | Reference |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, [Pd₂(dba)₃], PdCl₂(MeCN)₂ | lookchem.comresearchgate.net |
| Ligand | Phosphines (e.g., X-Phos, arylcalixarenylphosphines) | lookchem.comresearchgate.net |
| Base | K₂CO₃, Cs₂CO₃, tBuOK | lookchem.comresearchgate.net |
| Solvent | Toluene, Dioxane, t-BuOH/H₂O | lookchem.com |
Ullmann Coupling: The Ullmann reaction traditionally refers to the copper-catalyzed synthesis of symmetric biaryls from aryl halides at high temperatures. organic-chemistry.org Modern variations, often called Ullmann-type reactions, allow for the formation of C-N and C-O bonds under milder conditions. These reactions involve coupling the aryl chloride with alcohols, phenols, or amines in the presence of a copper catalyst. organic-chemistry.org This would enable the synthesis of diaryl ethers or N-aryl amines from this compound.
Other Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative for activating aryl chlorides. researchgate.netnih.gov These methods can be used for difluoromethylation of aryl chlorides or, in this context, for coupling the aryl chloride portion of the molecule with other partners. nih.govrsc.org For example, nickel-catalyzed reductive cross-coupling with alkyl halides can form C-C bonds. The reaction mechanism often involves the oxidative addition of the aryl chloride to a Ni(0) species. researchgate.net
Transformations Involving the Difluoromethyl Group
The difluoromethyl (-CHF₂) group is not merely a passive substituent; its C-H bond can be functionalized, and it can participate in radical reactions.
The C-H bond in the difluoromethyl group, while relatively strong, can be activated for further chemical transformations. researchgate.net One approach is through deprotonation using a strong base to generate an α,α-difluorobenzylic carbanionic intermediate. researchgate.netnih.gov This highly reactive intermediate can then be trapped by various electrophiles, allowing for the introduction of new functional groups. nih.gov For example, this strategy has been used to install silyl (B83357) groups, which can be further functionalized. nih.gov
Another strategy involves an oxidative coupling process where transiently generated carbanionic intermediates undergo halogen transfer to form an electrophilic ArCF₂Br species in situ, which can then react with nucleophiles like alcohols or thiols. researchgate.net This method provides a pathway to α,α-difluorobenzyl ethers and thioethers. researchgate.net Furthermore, methods for the defluorinative functionalization of trifluoromethyl groups often proceed through difluoromethyl anion intermediates, highlighting the synthetic potential of this species. chemrxiv.orgnih.gov
The difluoromethyl group can be involved in reactions proceeding through radical intermediates. The difluoromethyl radical (•CF₂H) can be generated from various precursors using methods like photoredox catalysis. mdpi.comcas.cn Mechanistic studies propose that a photocatalyst, upon excitation by visible light, can initiate a process that generates the •CF₂H radical. mdpi.com
In the context of cross-coupling, a proposed mechanism for the difluoromethylation of aryl halides involves the generation of a •CF₂H radical, which is then trapped by a Ni(II)-aryl intermediate. mdpi.com This forms an aryl-Ni(III)-CF₂H complex, which then undergoes reductive elimination to yield the difluoromethylated arene. rsc.orgmdpi.com While these studies often describe the introduction of a -CF₂H group onto an aromatic ring, the principles are relevant to understanding the stability and reactivity of the existing difluoromethyl group in this compound and its potential to be formed via radical pathways. researchgate.net
Reactivity of the Methoxy (B1213986) Group
The methoxy group (-OCH₃) is generally considered a stable ether linkage. However, under specific catalytic conditions, its C(aryl)-O bond can be cleaved, enabling cross-coupling reactions. Nickel-catalyzed cross-coupling of methoxyarenes (anisoles) with Grignard reagents provides a method for replacing the methoxy group with an alkyl group. nih.govorganic-chemistry.org This transformation is significant as it allows for C-C bond formation at a position that is often inert in traditional cross-coupling chemistry. The use of specific N-heterocyclic carbene ligands, such as 1,3-dicyclohexylimidazol-2-ylidene (ICy), has been shown to be effective in promoting this reaction, even with sterically demanding alkyl groups. organic-chemistry.org This methodology could potentially be applied to this compound to replace the methoxy group, further diversifying the synthetic utility of the scaffold.
Oxidation Reactions of the Anisole (B1667542) Ether
Limited specific information is publicly available regarding the oxidation of the anisole ether moiety in this compound. However, the oxidation of anisoles, in general, can proceed via different pathways depending on the oxidant used. Strong oxidizing agents can lead to the cleavage of the methyl ether and subsequent oxidation of the resulting phenol (B47542) or even dearomatization and ring-opening.
Milder and more selective oxidation of the methyl group of the anisole can be challenging. In some cases, enzymatic or microbial oxidation can achieve hydroxylation of the methyl group to form an alcohol, which can be further oxidized to an aldehyde or carboxylic acid. The electronic nature of the substituents on the aromatic ring significantly impacts the feasibility and outcome of such oxidations. The electron-withdrawing nature of the chloro and difluoromethyl groups in this compound would likely deactivate the ring towards electrophilic attack but could influence the reactivity of the methyl group in radical-based oxidation processes.
Demethylation Strategies of Anisoles and their Chemical Consequences
The cleavage of the methyl ether in anisoles is a common and important transformation in organic synthesis, often a necessary step in the synthesis of phenols. A widely used and effective reagent for this purpose is boron tribromide (BBr₃). The reaction typically proceeds by the formation of a Lewis acid-base adduct between the anisole oxygen and the boron atom, followed by the nucleophilic attack of the bromide ion on the methyl group, leading to the formation of a bromomethane (B36050) and a phenoxy-boron species, which upon aqueous workup yields the corresponding phenol.
While specific studies on the demethylation of this compound are not readily found in the literature, the general mechanism for anisole demethylation with BBr₃ provides a reliable model. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields.
Table 1: General Conditions for Anisole Demethylation
| Reagent | Solvent | Temperature | Typical Yield (%) |
| BBr₃ | Dichloromethane (DCM) | -78 °C to room temp. | >90 |
| HBr | Acetic Acid | Reflux | Variable |
| Pyridinium HCl | Neat | ~200 °C | Variable |
The demethylation of this compound would yield 3-Chloro-4-(difluoromethyl)phenol, a potentially valuable intermediate for the synthesis of various biologically active molecules and materials. The resulting phenol would exhibit different reactivity compared to the parent anisole, particularly in reactions involving the hydroxyl group, such as O-alkylation, O-acylation, and electrophilic aromatic substitution, where the hydroxyl group is a strong activating group.
Regioselectivity and Stereoselectivity in Reactions of this compound
There is a lack of specific experimental data in the public domain concerning the regioselectivity and stereoselectivity of reactions involving this compound. However, predictions can be made based on the electronic properties of the substituents on the benzene (B151609) ring.
The methoxy group (-OCH₃) is an ortho-, para-directing activator. The chloro group (-Cl) is a deactivator but also directs incoming electrophiles to the ortho and para positions. The difluoromethyl group (-CHF₂) is a deactivating group and is considered a meta-director. The combined influence of these groups on the regioselectivity of electrophilic aromatic substitution is complex. The directing effects of the substituents would need to be carefully considered for any planned reaction. For instance, in an electrophilic substitution reaction, the position of attack would be determined by the interplay of the activating and deactivating effects and the steric hindrance of the existing groups.
Given the absence of a chiral center in this compound itself, discussions of stereoselectivity would only become relevant in reactions that introduce a new stereocenter. For example, if a prochiral group were to be introduced to the molecule, the facial selectivity of subsequent reactions would depend on the directing influence of the existing chiral center and the reaction mechanism. Without specific examples of such reactions for this compound, a detailed analysis of stereoselectivity remains speculative.
Derivatization and Functionalization of 3 Chloro 4 Difluoromethyl Anisole
Synthesis of Novel Analogs through Aromatic Substitution and Side-Chain Modifications
The synthesis of new analogs of 3-Chloro-4-(difluoromethyl)anisole can be systematically approached by targeting its distinct functional moieties: the aromatic ring, the chloro substituent, and the difluoromethyl group.
Aromatic Substitution Reactions:
The methoxy (B1213986) group is an activating, ortho-, para-director, while the chloro and difluoromethyl groups are deactivating, ortho-, para-directors for electrophilic aromatic substitution. youtube.com The interplay of these directing effects guides the position of incoming electrophiles. For instance, nitration or halogenation would likely occur at the positions ortho to the methoxy group, with the regioselectivity influenced by the steric hindrance and the deactivating nature of the other substituents.
Cross-Coupling Reactions:
The chlorine atom on the aromatic ring is a prime site for transition metal-catalyzed cross-coupling reactions. Methodologies like Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) can be employed to introduce a wide array of substituents, including alkyl, aryl, amino, and alkynyl groups. These reactions are foundational for creating libraries of novel analogs with diverse functionalities. The use of nickel and photoredox catalysis has also been shown to be effective for the cross-coupling of aryl chlorides with ethers. ucla.edu
Side-Chain Modifications:
While the difluoromethyl group is generally stable, recent advances in fluorine chemistry have enabled its functionalization. nih.gov Under specific conditions, the C-F bonds can be activated to allow for transformations, or the adjacent C-H bonds could potentially be targeted for radical reactions. Such modifications, though challenging, would open up another dimension for creating unique analogs.
A representative set of potential derivatization reactions is outlined in the table below.
| Reaction Type | Reagents and Conditions | Potential Product |
| Nitration | HNO₃/H₂SO₄ | 3-Chloro-4-(difluoromethyl)-5-nitroanisole |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-4-(difluoromethyl)anisole |
| Buchwald-Hartwig | Amine, Pd catalyst, base | 3-Amino-4-(difluoromethyl)anisole |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-4-(difluoromethyl)anisole |
Incorporation of this compound into Complex Molecular Architectures
The functional handles on this compound make it an attractive intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
For example, the chloro group can be displaced via nucleophilic aromatic substitution, especially if further activated by an electron-withdrawing group introduced elsewhere on the ring. This strategy is seen in the synthesis of rafoxanide, where a dichloronitrobenzene is reacted with a chlorophenol. nih.gov Similarly, this compound could be a precursor to more elaborate structures.
The molecule can also be elaborated through multi-step synthetic sequences. For instance, a cross-coupling reaction could introduce a new functional group, which is then further modified. An example of such a strategy is the synthesis of complex tetrazine derivatives for radiolabeling, which involves the initial functionalization of a chlorinated heterocyclic core. rsc.org
The following table illustrates a hypothetical pathway for incorporating the core structure into a larger, more complex molecule.
| Step | Reaction | Intermediate/Product | Purpose |
| 1 | Suzuki Coupling | 3-(4-formylphenyl)-4-(difluoromethyl)anisole | Introduction of an aldehyde functionality |
| 2 | Reductive Amination | N-benzyl-1-(4-(3-methoxy-6-(difluoromethyl)phenyl))methanamine | Formation of a secondary amine |
| 3 | Acylation | N-acyl derivative | Attachment to another molecular scaffold |
Design and Synthesis of Chemically Modified Derivatives with Altered Electronic Properties
The electronic properties of the aromatic ring in this compound can be fine-tuned by the introduction of various substituents. The existing methoxy group is an electron-donating group (EDG), while the chloro and difluoromethyl groups are electron-withdrawing groups (EWGs). youtube.com This balance can be shifted to modulate the molecule's reactivity, polarity, and potential for intermolecular interactions.
The introduction of strong EWGs, such as a nitro group (NO₂) or a cyano group (CN), would further decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. Conversely, adding another EDG, like an amino group (NH₂) or an additional methoxy group, would increase the electron density, enhancing its reactivity towards electrophiles.
The table below summarizes the expected electronic impact of various substituents on the aromatic ring.
| Substituent | Position of Substitution | Electronic Effect | Expected Change in Reactivity |
| -NO₂ | 5-position | Strong Electron-Withdrawing | Decreased reactivity towards electrophiles; increased susceptibility to nucleophiles |
| -NH₂ | 2-position | Strong Electron-Donating | Increased reactivity towards electrophiles |
| -CN | 5-position | Strong Electron-Withdrawing | Decreased reactivity towards electrophiles; increased susceptibility to nucleophiles |
| -OCH₃ | 2-position | Strong Electron-Donating | Increased reactivity towards electrophiles |
These modifications are crucial in the context of drug design, where altering electronic properties can impact binding affinity to biological targets, and in materials science, for tuning the optical and electronic properties of organic materials.
Structure-Reactivity Relationships in Functionalized Derivatives of the Chemical Compound
The reactivity of derivatives of this compound is a direct consequence of the interplay between the electronic and steric effects of its substituents.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing chloro and difluoromethyl groups makes the aromatic ring somewhat electron-deficient, which can facilitate nucleophilic aromatic substitution, particularly at the position of the chlorine atom. This reactivity can be further enhanced by the introduction of additional strong electron-withdrawing groups, such as a nitro group.
Reactivity of the Chloro Group: The chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions. The efficiency of these reactions can be influenced by the electronic environment. Electron-withdrawing groups on the ring can sometimes facilitate oxidative addition to the palladium catalyst, potentially increasing the reaction rate.
The following table provides a summary of the structure-reactivity relationships for key reaction types.
| Reaction Type | Key Structural Features | Influence on Reactivity |
| Electrophilic Aromatic Substitution | Methoxy (activating), Chloro (deactivating), Difluoromethyl (deactivating) | The methoxy group directs substitution, but the overall rate is reduced by the deactivating groups. |
| Nucleophilic Aromatic Substitution | Chloro and Difluoromethyl (electron-withdrawing) | The electron-withdrawing nature of these groups facilitates nucleophilic attack, especially if further activated. |
| Cross-Coupling Reactions | Chloro group | Provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds. |
Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Difluoromethyl Anisole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton (¹H) NMR spectroscopy of 3-Chloro-4-(difluoromethyl)anisole reveals distinct signals corresponding to the aromatic and aliphatic protons. The methoxy (B1213986) group (-OCH₃) protons typically appear as a sharp singlet in the aliphatic region of the spectrum. The aromatic protons on the benzene (B151609) ring exhibit more complex splitting patterns due to spin-spin coupling with each other and with the difluoromethyl group. The chemical shifts of these aromatic protons are influenced by the electronic effects of the chloro, difluoromethyl, and methoxy substituents.
Table 1: Representative ¹H NMR Spectral Data for Anisole (B1667542) Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Anisole | CDCl₃ | 7.26 (m, 2H, Ar-H), 6.92 (m, 1H, Ar-H), 6.88 (m, 2H, Ar-H), 3.75 (s, 3H, -OCH₃) chemicalbook.com |
| 3-Chloroanisole | CDCl₃ | 7.19 (t, J = 8.0 Hz, 1H), 6.92 (d, J = 8.0 Hz, 1H), 6.89 (s, 1H), 6.78 (d, J = 8.0 Hz, 1H), 3.78 (s, 3H) rsc.org |
| 4-Chloroanisole | CDCl₃ | 7.23 (d, J = 8.8 Hz, 2H), 6.82 (d, J = 8.8 Hz, 2H), 3.78 (s, 3H) rsc.org |
| 4-Chloro-3-(trifluoromethyl)anisole | Not Specified | ~3.8 ppm (methoxy protons) |
Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms. The carbon of the difluoromethyl group exhibits a characteristic triplet splitting pattern due to coupling with the two fluorine atoms. The aromatic carbons also show distinct signals, which are affected by the substituents on the ring. docbrown.info
Table 2: Representative ¹³C NMR Spectral Data for Anisole Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Anisole | CDCl₃ | 159.9, 129.5, 120.8, 114.1, 55.1 (-OCH₃) chemicalbook.comhmdb.ca |
| 3-Chloroanisole | CDCl₃ | 160.3, 134.9, 130.2, 120.8, 114.3, 112.6, 55.4 (-OCH₃) rsc.org |
| 4-Chloroanisole | CDCl₃ | 158.3, 129.3, 125.6, 115.2, 55.5 (-OCH₃) rsc.org |
| 1-Chloro-3,4-difluorobenzene | Not Specified | Data for this specific compound provides context for substituted benzene rings but not directly for the target molecule. chemicalbook.com |
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be split into a doublet by the adjacent proton (¹H) on the same carbon, and it may also exhibit smaller long-range couplings to the aromatic protons. The chemical shift of the fluorine signal provides information about the electronic environment of the difluoromethyl group. slideshare.netucsb.edu
COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the methoxy group and the difluoromethyl group to the correct positions on the aromatic ring. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, providing insights into the molecule's conformation. For example, it could show a correlation between the methoxy protons and the proton on the adjacent aromatic carbon. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn confirms its molecular formula. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The expected molecular ion peak for this compound would show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
X-ray Diffraction Crystallography for Solid-State Structure Elucidation
Should this compound be a crystalline solid, X-ray diffraction crystallography can provide the ultimate proof of its structure by mapping the electron density of the atoms in three-dimensional space. This technique yields precise bond lengths, bond angles, and intermolecular interactions in the solid state. While no specific crystallographic data for this compound was found, the analysis of related structures like 2-(n-alkylamino)-3-chloro-naphthalene-1,4-diones demonstrates the power of this method in elucidating the fine details of molecular geometry and packing in the crystalline lattice. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrational frequencies of its specific structural components, including the aromatic ring, the methoxy group, the chloro substituent, and the difluoromethyl group. Analysis of these bands provides valuable information for the structural elucidation of the compound.
The IR spectrum of an aromatic compound is typically complex and can be divided into several regions. For this compound, key absorptions are expected for aromatic C-H stretching, C-C in-ring stretching, C-O stretching of the anisole moiety, and vibrations involving the C-Cl and C-F bonds. libretexts.orglibretexts.orgopenstax.org
Aromatic C-H and C-C Vibrations: The aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. libretexts.orgopenstax.org In the case of this compound, these bands are expected in the range of 3100-3000 cm⁻¹. The carbon-carbon stretching vibrations within the benzene ring usually give rise to a series of bands in the 1600-1400 cm⁻¹ region. libretexts.orgopenstax.org Two prominent bands are anticipated around 1600 cm⁻¹ and 1500 cm⁻¹. The substitution pattern on the benzene ring also influences the C-H out-of-plane bending vibrations, which are typically observed in the 900-675 cm⁻¹ range and can provide clues about the arrangement of substituents. libretexts.org
Methoxy Group Vibrations: The methoxy group (-OCH₃) gives rise to a characteristic C-O stretching vibration. In anisole and its derivatives, a strong absorption band corresponding to the asymmetric C-O-C stretching is typically observed in the range of 1275-1200 cm⁻¹. The symmetric stretching vibration usually appears at a lower frequency, around 1050-1000 cm⁻¹. Additionally, the C-H stretching of the methyl group is expected to appear in the 3000-2850 cm⁻¹ region. libretexts.org
Difluoromethyl and Chloro Group Vibrations: The presence of the difluoromethyl (-CHF₂) group introduces characteristic C-F stretching vibrations, which are typically strong and occur in the region of 1200-1000 cm⁻¹. The exact position of these bands can be influenced by the electronic environment. The C-Cl stretching vibration is generally found in the 800-600 cm⁻¹ region of the IR spectrum.
Based on established group frequencies and data from related substituted anisoles, the following table summarizes the predicted significant IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (in -OCH₃) | Stretching | 3000 - 2850 | Medium |
| Aromatic C=C | In-ring Stretching | 1600 - 1585 | Medium to Strong |
| Aromatic C=C | In-ring Stretching | 1500 - 1400 | Medium to Strong |
| C-H (in -OCH₃) | Bending | 1470 - 1450 | Medium |
| Asymmetric C-O-C | Stretching | 1275 - 1200 | Strong |
| C-F (in -CHF₂) | Stretching | 1200 - 1000 | Strong |
| Symmetric C-O-C | Stretching | 1050 - 1000 | Medium |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |
| C-Cl | Stretching | 800 - 600 | Medium to Strong |
Computational and Theoretical Investigations of 3 Chloro 4 Difluoromethyl Anisole
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties. For a molecule like 3-Chloro-4-(difluoromethyl)anisole, DFT calculations would provide fundamental insights into its stability and reactivity.
DFT studies would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, would then be calculated. The presence of the electron-withdrawing chloro and difluoromethyl groups, along with the electron-donating methoxy (B1213986) group, would create a complex electronic environment in the benzene (B151609) ring. DFT can precisely quantify these effects.
Key energetic parameters that would be determined include the heat of formation and bond dissociation energies. These values are crucial for understanding the thermodynamic stability of the molecule and the strength of its chemical bonds. For instance, the C-Cl and C-CF2H bond energies would be of particular interest.
Illustrative Data Table for DFT-Calculated Energetic Properties:
| Parameter | Illustrative Value | Units |
| Heat of Formation | -XXX.X | kcal/mol |
| C-Cl Bond Dissociation Energy | XX.X | kcal/mol |
| C-CF2H Bond Dissociation Energy | XXX.X | kcal/mol |
| O-CH3 Bond Dissociation Energy | XX.X | kcal/mol |
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface to visualize regions of positive and negative electrostatic potential.
For this compound, the MEP surface would highlight the electronegative oxygen and chlorine atoms as regions of negative potential (typically colored red or yellow), indicating their susceptibility to electrophilic attack. The hydrogen atoms of the methoxy and difluoromethyl groups, as well as parts of the aromatic ring, would likely exhibit a positive potential (colored blue), suggesting sites for nucleophilic attack. The difluoromethyl group, in particular, would create a region of significant positive potential due to the high electronegativity of the fluorine atoms. Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding.
Illustrative MEP Analysis Summary:
| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |
| Oxygen of Methoxy Group | Negative | Site for electrophilic attack |
| Chlorine Atom | Negative | Site for electrophilic attack |
| Difluoromethyl Group | Positive | Potential for nucleophilic interaction |
| Aromatic Ring | Varied (influenced by substituents) | Complex reactivity pattern |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy and spatial distribution of these orbitals are key to understanding a molecule's chemical reactivity and its electronic transitions. libretexts.org
The HOMO represents the ability to donate an electron and is associated with nucleophilic character, while the LUMO represents the ability to accept an electron, indicating electrophilic character. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.
For this compound, the HOMO is expected to be localized primarily on the anisole (B1667542) ring and the oxygen atom, reflecting the electron-donating nature of the methoxy group. The LUMO, conversely, would likely be distributed over the aromatic ring and influenced by the electron-withdrawing chloro and difluoromethyl groups. The HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity, which is valuable in predicting its behavior in chemical reactions.
Illustrative FMO Data Table:
| Orbital | Illustrative Energy (eV) | Description |
| HOMO | -X.XX | Highest Occupied Molecular Orbital; nucleophilic character |
| LUMO | -X.XX | Lowest Unoccupied Molecular Orbital; electrophilic character |
| HOMO-LUMO Gap | X.XX | Indicator of chemical reactivity and stability |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis of this compound would involve exploring the potential energy surface as a function of the rotation around its single bonds, particularly the C-O bond of the methoxy group and the C-C bond of the difluoromethyl group. This analysis would identify the most stable conformers and the energy barriers between them.
Molecular dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the flexibility of different parts of the molecule. For a substituted anisole, the orientation of the methoxy group relative to the ring and the other substituents would be a key focus of such simulations.
Prediction of Reaction Pathways and Transition States through Computational Methods
Computational chemistry offers powerful tools to predict the most likely pathways for chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, one could investigate various reactions, such as electrophilic aromatic substitution or nucleophilic attack.
By mapping the potential energy surface of a reaction, chemists can determine the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction rate. These calculations would be invaluable for understanding the regioselectivity of reactions involving the aromatic ring, which is influenced by the competing directing effects of the chloro, difluoromethyl, and methoxy substituents.
In Silico Studies of Molecular Interactions and Binding Affinities
In silico methods are computational techniques used to model the interaction between a small molecule, like this compound, and a biological target, such as a protein or enzyme. These studies are fundamental in drug discovery and toxicology for predicting the binding affinity and mode of interaction.
Molecular docking is a common in silico technique that predicts the preferred orientation of a ligand when bound to a receptor. The binding affinity is then estimated using a scoring function. Such studies could hypothetically be used to assess the potential biological activity of this compound by docking it into the active site of various enzymes. The results would provide insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Academic and Industrial Research Applications of 3 Chloro 4 Difluoromethyl Anisole and Its Derivatives
Building Block for Advanced Organic Synthesis
3-Chloro-4-(difluoromethyl)anisole, also known by its systematic name 2-Chloro-1-(difluoromethyl)-4-methoxybenzene, is a fluorinated aromatic compound recognized for its role as a versatile building block in advanced organic synthesis. Its chemical structure, featuring a methoxy (B1213986) group, a chlorine atom, and a difluoromethyl group attached to a benzene (B151609) ring, provides multiple reactive sites for synthetic transformations. The presence of these distinct functional groups allows for regioselective reactions, making it a valuable intermediate in the construction of more complex molecules for various industrial applications, including pharmaceuticals and agrochemicals.
The difluoromethyl (-CHF2) group, in particular, is of significant interest in modern synthetic chemistry. It is often used as a bioisostere for hydroxyl, thiol, or hydroxymethyl groups, capable of altering a molecule's lipophilicity, metabolic stability, and binding properties. The synthetic utility of this compound lies in the ability to chemically modify its core structure. For example, the methoxy group can be cleaved to reveal a phenol (B47542), providing a new point for modification. The chlorine atom can be substituted through various cross-coupling reactions, and the aromatic ring itself can undergo further substitution reactions, guided by the existing substituents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1261567-32-1 |
| Molecular Formula | C8H7ClF2O |
| Molecular Weight | 192.59 g/mol |
| Alternate Name | 2-Chloro-1-(difluoromethyl)-4-methoxybenzene |
This data is compiled from publicly available chemical supplier information.
Intermediates in Agrochemical Research and Development
While specific commercial agrochemicals directly synthesized from this compound are not widely documented in public literature, its structural motifs are prevalent in modern crop protection agents. Fluorinated compounds, especially those containing trifluoromethyl or difluoromethyl groups, have become increasingly important in the agrochemical industry over the past few decades. These groups can enhance the biological activity and metabolic stability of a compound, leading to more effective and persistent pesticides.
Herbicidal Compound Development
In the field of herbicide research, the development of new active ingredients often involves the incorporation of halogenated and fluorinated phenyl derivatives. Although direct evidence linking this compound to specific commercial herbicides is scarce, its structure is relevant to classes of herbicides that act by inhibiting essential plant enzymes. For instance, derivatives of α-trifluoroanisole, a related class of compounds, have been synthesized and tested for their ability to inhibit the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a key target for many commercial herbicides. Research in this area has shown that the precise arrangement of substituents on the anisole (B1667542) ring is crucial for potent herbicidal activity. The unique electronic properties of the difluoromethyl group in this compound make it a compound of interest for synthetic programs aimed at discovering novel PPO-inhibiting herbicides.
Fungicidal and Insecticidal Agent Precursors
The development of novel fungicides and insecticides frequently utilizes fluorinated building blocks to enhance efficacy. The difluoromethyl group is a key feature in several successful fungicides, often found in pyrazole-carboxamide derivatives. These fungicides work by inhibiting the succinate (B1194679) dehydrogenase enzyme in fungi. Although a direct synthetic lineage from this compound to these specific fungicides is not established in available literature, its potential as a precursor for new active ingredients is recognized. The combination of the chloro and difluoromethyl groups on the phenyl ring is a structural pattern explored in the search for new insecticidal agents with improved properties.
Intermediates in Pharmaceutical Research and Drug Discovery
In pharmaceutical research, the introduction of fluorine-containing groups is a widely used strategy to improve the pharmacological profile of drug candidates. The difluoromethyl group can enhance properties such as metabolic stability, membrane permeability, and binding affinity to target proteins. This compound serves as a valuable starting material for introducing this functionality into potential new therapeutic agents.
Precursors for Potential Drug Candidates
The utility of halogenated and fluorinated anisole derivatives as intermediates in the synthesis of pharmaceuticals is well-established. For example, the structurally similar compound 4-Chloro-3-(trifluoromethyl)anisole is a known precursor in the synthesis of kinase inhibitors used in oncology. While specific drug candidates derived directly from this compound are not explicitly detailed in publicly accessible studies, its availability as a chemical intermediate suggests its use in early-stage drug discovery programs. The synthesis of complex molecules, such as certain potent and orally active murine double minute 2 (MDM2) inhibitors for cancer treatment, often involves halogenated phenyl rings as key structural components.
Studies in Enzyme Inhibition and Protein-Ligand Interactions
The specific structure of this compound makes it and its derivatives suitable scaffolds for designing enzyme inhibitors. The difluoromethyl group can act as a bioisosteric replacement for other functional groups, potentially leading to improved interactions within the active site of an enzyme. Research on enzyme inhibition often involves synthesizing a library of related compounds to study structure-activity relationships (SAR). The various functional groups on this compound allow for systematic modifications to probe interactions with biological targets. For example, studies on α-trifluoroanisole derivatives have used molecular docking to understand how the trifluoromethoxy group and other substituents contribute to stable interactions with enzymes like PPO. A similar approach could be applied to derivatives of this compound to explore their potential as inhibitors of other medically relevant enzymes.
Emerging Trends and Future Research Directions
Green Chemistry Approaches in the Synthesis of Halogenated Anisoles
The synthesis of halogenated compounds, including anisole (B1667542) derivatives, is traditionally associated with the use of hazardous reagents and the generation of significant waste. Green chemistry principles aim to mitigate these environmental impacts. Research is increasingly focused on developing more sustainable synthetic routes for halogenated anisoles.
A key area of development is the replacement of harsh halogenating agents and toxic solvents. For instance, a greener method for halogenating aromatic heterocycles utilizes hydrogen peroxide in aqueous acetic acid, which provides yields and purities comparable to syntheses using reagents like N-bromosuccinimide. researchgate.net Another approach involves the use of anisole itself as a "green" solvent to improve the solubility of organic reactants and enhance reaction outcomes, which can simplify the purification process. mdpi.com The environmental sustainability of a synthesis can be quantified using metrics like the E-factor, which measures the ratio of waste generated to the product obtained. mdpi.com Future work will likely focus on adapting these methodologies for the specific, multi-substituted pattern of 3-Chloro-4-(difluoromethyl)anisole, potentially exploring enzymatic or bio-catalytic halogenation and difluoromethylation steps that operate under mild, aqueous conditions.
Development of Novel Catalytic Systems for Enhanced Regioselectivity and Efficiency
The methoxy (B1213986) group (-OCH₃) in anisole naturally directs electrophilic substitution to the ortho and para positions. brainly.invedantu.com However, creating a specific 3-chloro, 4-difluoromethyl substitution pattern requires sophisticated control. Palladium-catalyzed cross-coupling reactions, for example, have become a general method for synthesizing methyl aryl ethers from (hetero)aryl halides and methanol. researchgate.net For halogenation, the use of a Lewis acid catalyst like iron tribromide (FeBr₃) is standard practice to polarize the halogen molecule, making it a better electrophile for attacking the anisole ring. youtube.com
Future research is geared towards catalysts that can direct functionalization with even greater precision and under milder conditions. This includes the development of organocatalysts for enantioselective chlorination and photochemical methods that allow for novel bond formations. nih.govacs.org For instance, titanium-mediated electrosynthesis is an emerging sustainable method for cleaving C-X (carbon-halogen) bonds, which could be adapted for novel synthetic strategies. acs.org The ultimate goal is to develop a catalytic system that can construct the this compound scaffold in fewer steps, with higher yield, and with perfect regiochemical control, thus avoiding the need for protecting groups and reducing purification steps.
Bioisosteric Replacements and Pharmacophore Modifications Based on the Chemical Compound Structure
In medicinal chemistry, the strategic modification of a lead compound is essential for optimizing its pharmacological profile. The structure of this compound contains features that are highly valuable for such optimization, particularly through bioisosteric replacement and pharmacophore modeling.
Bioisosteric Replacement: Bioisosterism is the practice of substituting one chemical group with another that retains similar physical or chemical properties, leading to a molecule with comparable biological activity but improved characteristics. sci-hub.se The difluoromethyl group (-CF₂H) is a key feature of this compound and is considered a bioisostere of a hydroxyl (-OH) or thiol (-SH) group. princeton.edu Replacing a hydroxyl group, which can be prone to metabolic oxidation, with a more stable difluoromethyl group can enhance a drug candidate's metabolic stability and pharmacokinetic profile. princeton.edu Fluorine and fluorinated groups can also modulate a molecule's lipophilicity, pKa, and binding interactions. nih.govnih.gov The development of methods for the direct, late-stage conversion of functional groups like alcohols into their difluoromethylated analogs represents a significant advance, streamlining the drug discovery process. princeton.edu
Pharmacophore Modifications: A pharmacophore is the three-dimensional arrangement of essential features in a molecule that allows it to interact with a specific biological target. The this compound scaffold can serve as a template for designing new molecules. By using computational tools for pharmacophore modeling, chemists can identify the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions required for bioactivity. nih.govyoutube.com This model can then be used to virtually screen large compound libraries to find new molecules with different core structures but the same essential pharmacophoric features. nih.govnih.gov Furthermore, new generative models, such as pharmacophore-conditioned diffusion models, can design novel 3D molecules from scratch that fit a predefined pharmacophore hypothesis, offering a powerful tool for de novo drug design. arxiv.org
Advanced Mechanistic Insights and Reaction Kinetics
A deep understanding of reaction mechanisms and kinetics is fundamental to optimizing the synthesis of any chemical compound. For this compound, this involves dissecting the electrophilic aromatic substitution and difluoromethylation reactions.
The halogenation of anisole is a classic example of electrophilic aromatic substitution. brainly.in The methoxy group activates the benzene (B151609) ring and directs the incoming electrophile (e.g., Br⁺ or Cl⁺) to the ortho and para positions. vedantu.comyoutube.com The reaction typically proceeds in the presence of a polar solvent like acetic acid, and often a Lewis acid catalyst is used to increase the electrophilicity of the halogen. brainly.invedantu.com The para isomer is usually the major product due to less steric hindrance from the bulky methoxy group compared to the ortho position. vedantu.com Kinetic studies, often assisted by techniques like NMR, can help identify reaction intermediates and understand the factors that control the reaction rate and selectivity. nih.gov
Future research will likely employ advanced computational modeling and experimental techniques to gain a more granular understanding of the transition states and intermediates involved in the specific chlorination and difluoromethylation steps required to produce this compound. This knowledge can lead to the rational design of catalysts and reaction conditions that favor the desired product, suppress side reactions, and maximize yield and purity.
Integration with High-Throughput Synthesis and Screening Methodologies
The modern pharmaceutical and chemical industries rely heavily on automation and miniaturization to accelerate discovery and development. acs.org High-throughput experimentation (HTE) and high-throughput screening (HTS) are transformative technologies that can be applied to the synthesis and evaluation of derivatives based on the this compound structure.
High-Throughput Synthesis and Experimentation (HTE): HTE involves using robotic systems to perform a large number of chemical reactions in parallel, typically in microplate formats (e.g., 96-well plates). acs.orgyoutube.com This allows for the rapid screening of a wide range of catalysts, solvents, bases, and other reaction parameters to quickly find the optimal conditions for a specific transformation. acs.orgyoutube.com This approach is invaluable for developing a robust and scalable synthesis for this compound and for creating libraries of related analogs for biological testing. acs.org The integration of HTE with technologies like flow chemistry can further enhance efficiency and control over reaction conditions. acs.org
High-Throughput Screening (HTS): Once a library of compounds based on the this compound scaffold is synthesized, HTS enables the rapid testing of these molecules for activity against a specific biological target. rsc.orgresearchgate.net Automated systems can screen hundreds of thousands of compounds per day, using miniaturized assays to measure biological responses. nih.gov This process can quickly identify "hits"—compounds that show promising activity. nih.gov The combination of automated, nanoscale synthesis directly coupled with HTS offers a powerful platform to significantly reduce the time, cost, and environmental footprint of early-stage drug discovery. nih.gov
By integrating these high-throughput methodologies, researchers can rapidly explore the chemical space around this compound, accelerating the journey from a promising chemical intermediate to a valuable end-product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
